molecular formula C27H20ClFN4O4 B1683940 Alisertib CAS No. 1028486-01-2

Alisertib

Cat. No. B1683940
M. Wt: 518.9 g/mol
InChI Key: ZLHFILGSQDJULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alisertib, also known as MLN8237, is an orally available selective Aurora A kinase inhibitor . It has been under investigation for the treatment of various forms of cancer . Alisertib has shown to induce cell-cycle arrest and apoptosis in preclinical studies .


Molecular Structure Analysis

Alisertib belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .


Chemical Reactions Analysis

Alisertib is a potent, orally available inhibitor of Aurora A kinase (AAK), which has shown potent cytotoxicity, diminished clonal survival, and promotion of apoptosis in preclinical studies . Its activity appears enhanced in combination with conventional chemotherapies .


Physical And Chemical Properties Analysis

Alisertib has a molecular formula of C27H20ClFN4O4 and a molecular weight of 518.9 g/mol . It exhibits favourable pharmacokinetic properties .

Scientific Research Applications

Development Strategy in Cancer Treatment

Alisertib (MLN8237) is a selective small molecule inhibitor of Aurora A kinase, which has shown promise in treating various types of cancer. It has been developed for use as a single agent and in combination with other therapies. Research has identified its potential in addressing solid cancers and heme-lymphatic malignancies. The role of Aurora A in cell mitosis and its potential non-mitotic roles have been key to understanding its application in cancer treatment. Clinical trials have been directed towards specific cancer types such as neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. Combining alisertib with other therapies like taxanes and EGFR inhibitors has been a significant area of research (Niu, Manfredi, & Ecsedy, 2015).

Safety and Activity in Various Cancers

A study evaluated the safety and activity of alisertib in patients with advanced solid tumors, including breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma. The results showed promise, particularly in patients with breast cancer and small-cell lung cancer, supporting further clinical assessment of alisertib in solid tumors (Melichar et al., 2015).

Metabolic Profiling in Advanced Malignancies

A metabolic profiling analysis of alisertib revealed that its major components in plasma are unchanged alisertib, O-desmethyl alisertib (M2), and alisertib acyl glucuronide (M1). This study provided insights into the biotransformation pathways of alisertib, indicating that renal elimination plays an insignificant role in its disposition. The oxidative metabolism of alisertib was primarily mediated by CYP3A, providing crucial information for the clinical pharmacology development program for alisertib (Pusalkar et al., 2020).

Efficacy in Acute Myeloid Leukemia (AML)

Research on alisertib in AML cell lines and primary AML cells showed that it disrupts cell viability, induces apoptosis, and triggers pro-apoptotic effects. This suggests that Aurora A inhibition, specifically through alisertib, might be an effective strategy to enhance the efficacy of treatments like cytarabine in AML. The study also highlighted the role of FOXO3a as a regulator of sensitivity to these agents, indicating a novel approach to increasing the efficacy of existing AML treatments (Kelly et al., 2012).

Safety And Hazards

The most common toxicities in early trials include myelosuppression alopecia, mucositis, and fatigue . The relatively manageable toxicity profile of alisertib along with ease of dosing may allow it to be combined with other oral agents or traditional chemotherapy across a wide variety of malignancy types .

Future Directions

Despite disappointing early results, alisertib remains under investigation in a number of cancer types both as monotherapy and in combination with traditional cytotoxic chemotherapy, with encouraging results . The low risk of side effects, accessibility, and effectiveness of alisertib makes it a new promising anticancer therapy and further mechanistic and clinical studies are warranted .

properties

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145539
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisertib

CAS RN

1028486-01-2
Record name Alisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reactor was added 6 (3.81 kg, 15.5 mol), potassium carbonate (4.3 kg, 31.1 mol), 9 (5.27 kg, 14.1 mol) and methanol (63 L). The suspension was warmed to 50 to 55° C. and stirred for a minimum of 24 h until ≧96.0% conversion was obtained by HPLC analysis. Methanol (10 L) and water (37 L) were added while maintaining the temperature between 50 and 55° C. The pH of the mixture was adjusted to 3.0 to 4.0 using 7% w/w HCl (prepared from 7.0 kg of concentrated HCl and 24 L of water) while maintaining the temperature between 50 and 55° C. The suspension was cooled to 20 to 25° C. over a minimum of 1 h and stirred for at least 60 min. The resulting suspension was filtered and washed with water (2×26.3 L) at 50 to 55° C. and methanol (2×10 L) at 20 to 25° C. The wet cake was dried at 45 to 50° C. under vacuum to provide 5.85 kg (80% yield) of Formula (II). 1H NMR (300 MHz, DMSO-d6) δ 12.07 (s, 1H), 10.22 (s, 1H), 8.72 (s, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.95 (s, 1H), 7.80 (dd, J=2.4, 8.9 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.39 (m, 3H), 7.21 (s, 1H), 6.89 (s, 2H), 3.82 (s, 6H); MS (ESI) m/z MS (ESI) m/z 517.2 (M−H+, 45%).
Name
Quantity
3.81 kg
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step One
Name
Quantity
5.27 kg
Type
reactant
Reaction Step One
Quantity
63 L
Type
solvent
Reaction Step One
Name
Quantity
24 L
Type
reactant
Reaction Step Two
Name
Quantity
37 L
Type
solvent
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib
Reactant of Route 2
Alisertib
Reactant of Route 3
Alisertib
Reactant of Route 4
Reactant of Route 4
Alisertib
Reactant of Route 5
Alisertib
Reactant of Route 6
Alisertib

Citations

For This Compound
4,830
Citations
S Liewer, A Huddleston - Expert opinion on investigational drugs, 2018 - Taylor & Francis
… alisertib has been identified in the plasma. In vitro and in vivo data suggest that the activity of alisertib … When P-gp was inhibited by verapamil, there was an increase in alisertib uptake in …
Number of citations: 50 www.tandfonline.com
CT Durlacher, ZL Li, XW Chen, ZX He… - Clinical and …, 2016 - Wiley Online Library
… Alisertib has been shown to present anticancer effects in numerous types of cancers.22-24 Alisertib … This review will update our knowledge on the inhibitory effects of alisertib on cancer …
Number of citations: 46 onlinelibrary.wiley.com
H Niu, M Manfredi, JA Ecsedy - Frontiers in oncology, 2015 - frontiersin.org
… In addition, these scientific insights provided the rationale for combining alisertib with other … of alisertib to the originating scientific rationale and provide an overview of the alisertib …
Number of citations: 54 www.frontiersin.org
MA Dickson, MR Mahoney, WD Tap, SP D'Angelo… - Annals of …, 2016 - Elsevier
… MLN8237 (alisertib) is a novel oral adenosine triphosphate-… sponsored phase II study of alisertib was conducted through the … Treatment was alisertib 50 mg PO bid d1–d7 every 21 days. …
Number of citations: 93 www.sciencedirect.com
MG Manfredi, JA Ecsedy, A Chakravarty… - Clinical cancer …, 2011 - AACR
… investigational AAK inhibitor, alisertib (MLN8237). Our data indicate that alisertib is a selective … being deployed in phase I studies to help characterize the activity of alisertib in patients. …
Number of citations: 307 aacrjournals.org
TB Sells, R Chau, JA Ecsedy… - ACS medicinal …, 2015 - ACS Publications
… , alisertib … 1, alisertib is significantly more potent in the enzymatic and cell based Aurora A assays than MLN8054 or 9 and displays similar selectivity over Aurora B in cells. Alisertib …
Number of citations: 85 pubs.acs.org
H Beltran, C Oromendia, DC Danila, B Montgomery… - Clinical cancer …, 2019 - AACR
… The Aurora kinase A catalytic inhibitor alisertib also disrupts the N-myc–Aurora A protein … In this study, we aimed to investigate the clinical efficacy of alisertib in patients with the NEPC …
Number of citations: 181 aacrjournals.org
B Melichar, A Adenis, AC Lockhart, J Bennouna… - The Lancet …, 2015 - thelancet.com
… -agent alisertib in … of alisertib in adult patients with advanced solid tumours. In phase 1, we assessed the safety and pharmacokinetics of the enteric-coated tablet formulation of alisertib …
Number of citations: 261 www.thelancet.com
G Falchook, RL Coleman, A Roszak, K Behbakht… - JAMA …, 2019 - jamanetwork.com
… Question Can oral alisertib in combination with paclitaxel improve progression-free survival (… alisertib plus paclitaxel arm vs 4.7 months in the paclitaxel arm. The combination of alisertib …
Number of citations: 69 jamanetwork.com
J O'Shaughnessy, K McIntyre, S Wilks, L Ma… - JAMA Network …, 2021 - jamanetwork.com
… This randomized clinical trial found that the addition of oral alisertib to a … plus alisertib were manageable with alisertib dose reduction. These data support further evaluation of alisertib in …
Number of citations: 17 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.